![molecular formula C10H11FO B1467475 1-[(4-Fluorophenyl)methyl]cyclopropan-1-ol CAS No. 1251262-92-6](/img/structure/B1467475.png)
1-[(4-Fluorophenyl)methyl]cyclopropan-1-ol
Overview
Description
1-[(4-Fluorophenyl)methyl]cyclopropan-1-ol , also known as FPC, is a cyclopropane alcohol derivative. Its chemical formula is C₁₀H₁₁FO , and its molecular weight is approximately 166.2 g/mol . The compound has received significant attention in the scientific community due to its potential applications in various fields of research and industry .
Molecular Structure Analysis
The cationic form of 1-[(4-Fluorophenyl)methyl]cyclopropan-1-ol contains nearly planar benzofuran and fluorophenyl ring systems, along with a piperazine ring adopting an almost perfect chair conformation. The benzofuran and piperazine moieties are connected by an ethyl chain, forming a dihedral angle of approximately 163.12 degrees .
Scientific Research Applications
Synthesis and Chemical Properties
The cyclopropane ring, a key feature in 1-[(4-Fluorophenyl)methyl]cyclopropan-1-ol, is effectively used to restrict the conformation of biologically active compounds, improving activity and investigating bioactive conformations. Notably, the synthesis of (1S,2R)- and (1R,2R)-2-aminomethyl-1-(1H-imidazol-4-yl)cyclopropanes as conformationally restricted analogues of histamine demonstrates the utility of chiral cyclopropanes with differentially functionalized carbon substituents (Kazuta, Matsuda, & Shuto, 2002).
Studies on the synthesis of 1-(4-fluorophenyl)-1-alkyl-2-phenyl-3-morpholinopropan-1-ols highlight the creation of new tertiary aminoalcohols with antioxidant properties, showcasing the flexibility of 1-[(4-Fluorophenyl)methyl]cyclopropan-1-ol derivatives in medicinal chemistry (Isakhanyan et al., 2011).
Biological and Pharmacological Aspects
The construction of 2-(2-aminoalkyl)-1-hydroxycyclopropanes, like (1S,2S)-2[(S)-Amino(4-methoxyphenyl)methyl]cyclopropan-1-ol, through a stepwise procedure involving 1,3-dipolar cycloaddition followed by reduction, underscores the compound's significance in developing novel chemical structures with potential biological applications (Baird, Huber, & Clegg, 2001).
The synthesis of 1-(4-fluorophenyl)-1-alkyl-2-phenyl-3-morpholinopropan-1-ol hydrochlorides, which can be viewed as analogs of trihexyphenidyl (cyclodol), and their demonstrated antioxidant activity, further illustrate the pharmaceutical potential of these compounds (Isakhanyan et al., 2011).
properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]cyclopropan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO/c11-9-3-1-8(2-4-9)7-10(12)5-6-10/h1-4,12H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMMNWBSUCKETFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC2=CC=C(C=C2)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Fluorophenyl)methyl]cyclopropan-1-ol | |
CAS RN |
1251262-92-6 | |
Record name | 1-[(4-fluorophenyl)methyl]cyclopropan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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